molecular formula C8H10N2O3S B1409439 (S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide CAS No. 1799974-29-0

(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

Cat. No.: B1409439
CAS No.: 1799974-29-0
M. Wt: 214.24 g/mol
InChI Key: NRPWGWAYLNZHGJ-LURJTMIESA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process involves the reduction of a nitro group in a benzenesulfonamide derivative, followed by a reaction with trimethyl orthoacetate to give the thiadiazine dioxide derivatives . Further reactions include bromination of the methyl group, nucleophilic substitution with an amine, and a Suzuki coupling with arylboronic acids .


Molecular Structure Analysis

The molecular formula of “(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide” is C8H10N2O3S. Its molecular weight is 214.24 g/mol.


Chemical Reactions Analysis

The compound is part of a class of molecules that have been studied as PI3Kδ inhibitors . The introduction of different substituents at specific positions of the molecule can affect its potency and selectivity .

Scientific Research Applications

Chemical Synthesis and Pharmacological Potential

  • The synthesis, chemical transformations, and biological activity of derivatives containing a sultone core, specifically 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, have been explored. These compounds, related by their structural features to oxathiazepine dioxides, show potential in creating new molecular systems with attractive pharmacological properties. The oxathiine nucleus, in particular, has been noted for its ability to undergo recyclizations, suggesting a versatility in chemical transformations that could be relevant for the synthesis of novel compounds including oxathiazepine derivatives (Hryhoriv, Lega, & Shemchuk, 2021).

Biological and Medicinal Applications

  • Research on heterocyclic chemistry, including compounds related to 2,3-benzodiazepines and triazepines, has highlighted the importance of developing new medicines for diseases without current remedies and for combating multiresistant pathogens. This suggests a broad interest in exploring the medicinal potential of structurally complex heterocycles, which could extend to oxathiazepine derivatives for their antibacterial and anticancer activities (Földesi, Volk, & Milen, 2018).

Drug Development and Synthetic Applications

  • The review on Evodiamine and its derivatives, including structurally complex heterocyclic compounds, emphasizes the wide range of pharmacological activities and potential therapeutic applications. This underlines the significant interest in exploring and developing novel compounds with complex structures for various medicinal purposes, including anti-cancer, anti-diabetic, and anti-inflammatory properties (Gavaraskar, Dhulap, & Hirwani, 2015).

Heterocyclic N-oxide Molecules in Drug Development

  • The review of heterocyclic N-oxide molecules, including those from pyridine and indazole, spotlights their importance in organic synthesis, catalysis, and medicinal applications. The emphasis on their versatility and biological significance suggests a potential research avenue for exploring oxathiazepine dioxide derivatives as N-oxide compounds could offer similar advantages in drug development and organic chemistry applications (Li et al., 2019).

Mechanism of Action

While the specific mechanism of action for “(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide” is not mentioned, similar compounds have been studied as PI3Kδ inhibitors . PI3Kδ is a lipid kinase involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Future Directions

The study and development of novel PI3Kδ inhibitors is an active area of research . Future work could involve the synthesis and evaluation of more derivatives of this compound, with different substituents, to optimize its potency and selectivity as a PI3Kδ inhibitor .

Properties

IUPAC Name

(4S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-6-5-10-14(11,12)7-3-2-4-9-8(7)13-6/h2-4,6,10H,5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPWGWAYLNZHGJ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNS(=O)(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNS(=O)(=O)C2=C(O1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 2
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 3
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 4
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 5
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide
Reactant of Route 6
(S)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide

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